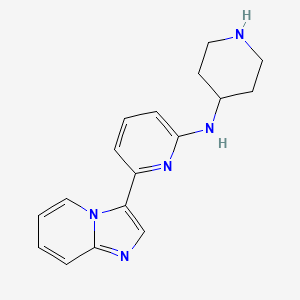
ITE-ATRA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ITE-ATRA is a novel degrader of CRABP proteins.
Aplicaciones Científicas De Investigación
Protein Complex and Profiling Studies
iTRAQ reagents, including ITE-ATRA, are extensively used in proteomic research, particularly for characterizing protein mixtures and understanding complex biological systems. These reagents allow for the identification and quantitation of multiple samples simultaneously, offering crucial insights into protein-protein interactions and their functions in various biological systems (Zieske, 2006).
Comparative Proteomics Methods
A study comparing various proteomic quantitative methods, including DIGE, cICAT, and iTRAQ (related to ITE-ATRA), showed that these techniques yield accurate quantitative results. They are particularly effective for complex sample analysis, demonstrating the effectiveness of ITE-ATRA in proteomic research (Wu, Wang, Baek, & Shen, 2006).
Immunomodulatory Therapy in Chronic Diseases
All-trans retinoid acid (ATRA), a component related to ITE-ATRA, has shown efficacy as an immunomodulatory therapy in chronic immune thrombocytopenia (ITP) patients. This suggests a potential application of ITE-ATRA in treating chronic diseases (Dai et al., 2016).
Tissue Engineering Applications
ITE, or Interface Tissue Engineering, involves the use of specialized biomaterials for repairing or regenerating diseased or damaged interface tissues. ITE-ATRA could play a role in developing gradient biomaterials for soft-to-hard interface tissue engineering, an area of significant interest in regenerative medicine (Seidi et al., 2011).
Herbicidal Mechanism Analysis
iTRAQ, a technique related to ITE-ATRA, has been used for analyzing the herbicidal mechanism of certain compounds in plants. This application underscores the potential of ITE-ATRA in agricultural research and plant biology (Zhang et al., 2017).
Development of Regulatory T Cells
ATRA, linked to ITE-ATRA, promotes the development of TGF-β-induced CD4+Foxp3+ regulatory T cells, important for preventing autoimmune responses. This suggests ITE-ATRA's potential application in immunology and autoimmune disease research (Lu et al., 2011).
Statistical Inference in Proteomics
iTRAQ, a methodology associated with ITE-ATRA, has been instrumental in protein identification and quantification, offering new insights into statistical inference in proteomics. This highlights ITE-ATRA's role in advancing proteomic data analysis (Herbrich et al., 2013).
Treatment of Immune Thrombocytopenia
Studies indicate that a combination of ATRA and other treatments can be effective in treating immune thrombocytopenia, pointing towards the therapeutic applications of ITE-ATRA in hematological disorders (Huang et al., 2019).
Linking Teaching and Research
The ITE framework, which might be influenced by ITE-ATRA applications, has been discussed in the context of linking teaching and research, especially in initial teacher education. This suggests ITE-ATRA's relevance in educational research and methodology (Flores, 2018).
Propiedades
Fórmula molecular |
C41H49N5O8S |
|---|---|
Peso molecular |
771.93 |
Nombre IUPAC |
(2E,4E,6E,8E)-9-((E)-3-(((1-(2-(1H-Indole-3-carbonyl)thiazol-4-yl)-1,12-dioxo-5,8-dioxa-2,11-diazatridecan-13-yl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C41H49N5O8S/c1-27(9-8-10-28(2)23-37(48)49)13-14-32-29(3)33(15-16-41(32,4)5)46-54-25-36(47)42-17-19-52-21-22-53-20-18-43-39(51)35-26-55-40(45-35)38(50)31-24-44-34-12-7-6-11-30(31)34/h6-14,23-24,26,44H,15-22,25H2,1-5H3,(H,42,47)(H,43,51)(H,48,49)/b10-8+,14-13+,27-9+,28-23+,46-33+ |
Clave InChI |
KIPFIDAQXCYKQL-WZYLGJEPSA-N |
SMILES |
O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCNC(C2=CSC(C(C3=CNC4=C3C=CC=C4)=O)=N2)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ITE-ATRA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({[7-(Naphthalen-2-yl)-1-benzothiophen-2-yl]methyl}amino)butanoic acid](/img/structure/B1192840.png)
![11-nitroso-10H-indeno[1,2-b]quinoxaline](/img/structure/B1192851.png)
